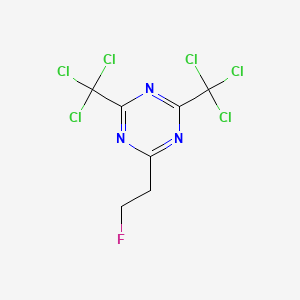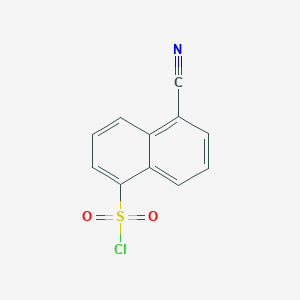
5-Cyanonaphthalene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyanonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H6ClNO2S. It is a derivative of naphthalene, featuring both a cyano group (-CN) and a sulfonyl chloride group (-SO2Cl) attached to the aromatic ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanonaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 5-cyanonaphthalene. One common method includes the reaction of 5-cyanonaphthalene with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyanonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Thiols: Formed by reaction with thiols
Applications De Recherche Scientifique
5-Cyanonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active sulfonamides.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Cyanonaphthalene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to introduce sulfonyl functional groups into target molecules.
Comparaison Avec Des Composés Similaires
5-Cyanonaphthalene-1-sulfonic acid: Lacks the chloride group, making it less reactive towards nucleophiles.
Naphthalene-1-sulfonyl chloride: Does not have the cyano group, limiting its versatility in certain synthetic applications.
Benzene sulfonyl chloride: A simpler aromatic sulfonyl chloride, but lacks the extended conjugation and additional functional group of 5-Cyanonaphthalene-1-sulfonyl chloride.
Uniqueness: this compound is unique due to the presence of both the cyano and sulfonyl chloride groups, which provide a combination of reactivity and functional versatility. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals.
Propriétés
Numéro CAS |
115596-33-3 |
|---|---|
Formule moléculaire |
C11H6ClNO2S |
Poids moléculaire |
251.69 g/mol |
Nom IUPAC |
5-cyanonaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H6ClNO2S/c12-16(14,15)11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H |
Clé InChI |
XXURPAJCKUMTFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC=C(C2=C1)S(=O)(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


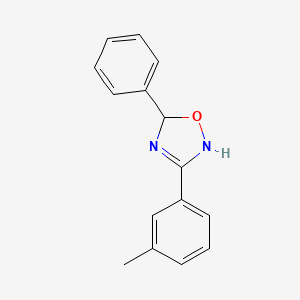
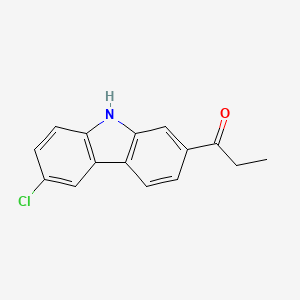
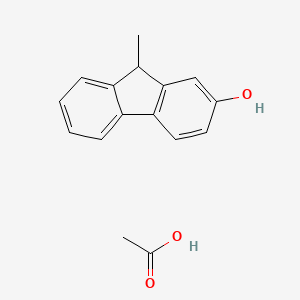
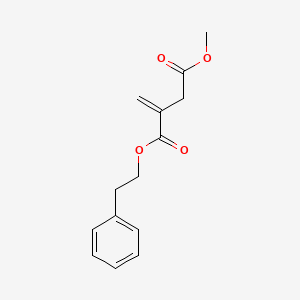
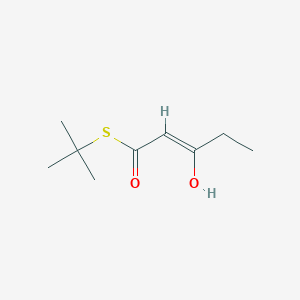
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
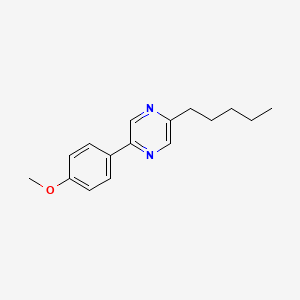
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
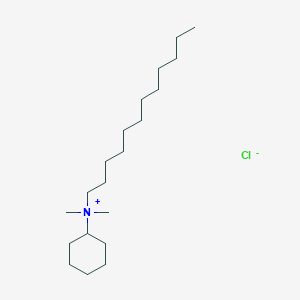
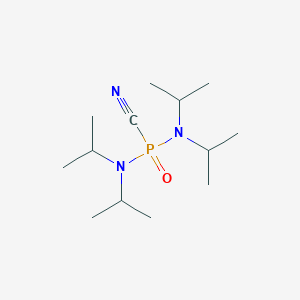
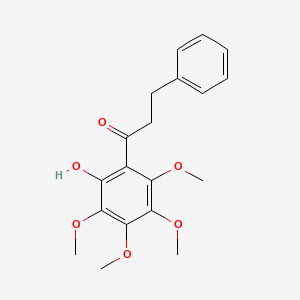

![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
